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Introduction: A Key Scaffold in Modern Chemistry

2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally restricted, bicyclic diamine that
has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid
structure serves as a valuable bioisostere for piperazine, a common motif in pharmacologically
active compounds, offering chemists a tool to fine-tune molecular geometry and
physicochemical properties.[1][2] The significance of this scaffold is highlighted by its
incorporation into the quinolone antibiotic danofloxacin, where it serves as a critical side chain
influencing the drug's activity and pharmacokinetic profile.[3][4]

This guide provides a comprehensive technical overview of the core physicochemical
properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane. Moving beyond a simple recitation of
data, this document delves into the causality behind the experimental determination of these
properties, offering field-proven insights and self-validating protocols essential for researchers
in drug development. By understanding these fundamental characteristics, scientists can better
predict the behavior of molecules incorporating this scaffold, from solubility and absorption to
target binding and metabolic stability.
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Core Physicochemical Profile

The utility of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane in drug design is directly linked to its

intrinsic physicochemical properties. These parameters govern its behavior in biological

systems and are summarized below.

Data Summary

Value (Free Base)

Property

Source

Notes

Molecular Formula

CeH12N2

[5]

Molecular Weight

112.17 g/mol

[5]

Dihydrochloride salt:
185.09 g/mol .[6][7]
Dihydrobromide salt:
~274 g/mol .[8][9]

Computed LogP
(XLogP3-AA)

-0.1

[5]

Indicates a hydrophilic
character.
Experimental
determination is

recommended.

Topological Polar
Surface Area (TPSA)

15.3 A2

[51(10]

Reflects the surface
area contributed by
polar atoms

(nitrogens).

pKa

Not available in

searched literature

As a diamine, two pKa
values are expected.
Experimental
determination is

crucial.

Aqueous Solubility

Not available in

searched literature

Salt forms are
generally soluble in
polar solvents.[8]
Experimental
determination is
required for the free

base.
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Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an
agueous one, is a cornerstone of pharmacokinetics. The partition coefficient (LogP) is the
logarithm of the concentration ratio of a neutral compound in an octanol/water system. The
computed XLogP3-AA for 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is -0.1, suggesting the
molecule is inherently hydrophilic.[5]

However, for an ionizable compound like this, the distribution coefficient (LogD) is a more
biologically relevant parameter. LogD accounts for the partitioning of all species (ionized and
neutral) at a given pH. Given the basic nature of the two nitrogen atoms, the LogD at
physiological pH (7.4) will be significantly lower (more hydrophilic) than the LogP, as the
compound will be predominantly in its protonated, cationic form.

Acidity and Basicity (pKa)

The pKa is the pH at which a functional group is 50% ionized. As a bicyclic diamine, 2-Methyl-
2,5-diazabicyclo[2.2.1]heptane possesses two basic nitrogen atoms and therefore has two
distinct pKa values. These values are critical as they dictate the charge state of the molecule at
a given pH, which in turn profoundly influences its solubility, membrane permeability, and
potential for ionic interactions with biological targets. While specific experimental pKa values
are not readily available in the surveyed literature, they can be reliably determined using
potentiometric titration.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a
leading cause of failure in drug development.[11] While quantitative solubility data for the free
base is not found in the searched literature, its salt forms, such as the dihydrochloride and
dihydrobromide, are expected to be soluble in polar solvents like water.[6][8] The solubility of
the free base is intrinsically linked to pH. At pH values below its pKa's, the compound will be
protonated and exhibit significantly higher solubility.

Experimental Determination Protocols

To ensure scientific rigor and reproducibility, the following sections detail standardized, self-
validating protocols for determining the key physicochemical properties of 2-Methyl-2,5-
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diazabicyclo[2.2.1]heptane.

Determination of pKa by Potentiometric Titration

Principle: This high-precision technique involves the gradual addition of a strong acid or base to
a solution of the analyte while monitoring the pH.[12][13] The pKa values are determined from
the inflection points of the resulting titration curve, where the pH changes least upon addition of
the titrant.[12][14]
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f Preparation A

Prepare Solutions
(0.1M HCI, 0.1M NaOH, 0.15M KCI)

Preparation

' Pre-saturate n-Octanol
Calibrate pH Meter [
(pH 4, 7, 10 buffers) and PBS (pH 7.4)

J
t Expetiment A f EXPEIviHlent A
Prepare 1 mM Sample G\dd Compound to Phases)
in 0.15M KCI

i [Shake until Equilibriumj

(Purge with NitrogerD (e.q., 16-24h)

L ;

_ _ Separate Phases
Titrate with 0.1M HCI or NaOH (Centrifugation)
\. J b
4 . )
Analysis A AH%VSIS

Quantify Concentration
in each Phase (LC-UV/MS)

l

Determine Inflection Points Calculate LogD
(pKa Values) Log([C]octanol / [C]aq)
. J .

(Plot pH vs. Titrant Volume)
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f Experiment h

Add Excess Solid Compound
to Buffer (e.g., pH 7.4)

Agitate at Constant Temp
(24-48 hours)

J
~

-

avlysis

Separate Undissolved Solid
(Filtration/Centrifugation)

Analyze Supernatant
Concentration (LC-UV/MS)

Report Solubility
(e.g., in pg/mL or uM)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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